![molecular formula C22H20N4S B2822749 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 320422-40-0](/img/structure/B2822749.png)
4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile, commonly referred to as 4-Allylamino-2-Methylbenzylsulfanyl-6-phenyl-5-pyrimidinecarbonitrile (4-AMPS-PPC), is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. 4-AMPS-PPC is a member of the pyrimidinecarbonitrile family, which are compounds that contain a nitrogen-sulfur double bond and are known for their ability to form strong complexes with other molecules. This compound has been studied for its ability to act as a ligand for metal ions, and has been used in research applications such as catalysis, drug delivery, and photochemistry.
Applications De Recherche Scientifique
Molecular Characterization and Potential Therapeutic Applications
The compound 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile and its derivatives have been subject to various scientific studies, focusing primarily on their molecular characteristics and potential as therapeutic agents. While the exact compound was not directly identified in the available literature, closely related compounds provide insight into the research and applications of this chemical class.
Vibrational Spectral Analysis and Molecular Docking Study
A study conducted by Alzoman et al. (2015) on a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, utilized spectroscopic techniques to investigate its structure and potential chemotherapeutic properties. The research highlighted the compound's stability, nonlinear optical behavior, and inhibitory activity against diabetes markers through molecular docking results, suggesting its role as a potential anti-diabetic compound Alzoman et al., 2015.
Structural Insights for Drug Design
Another study by Al-Wahaibi et al. (2021) focused on the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, providing crucial insights into their potential as dihydrofolate reductase inhibitors. Through X-ray diffraction analysis and molecular docking, the research underscores the compound's significance in designing new therapeutic agents Al-Wahaibi et al., 2021.
Synthesis and Antitumor Activity
Research on the synthesis of pyrimidine derivatives, including methods for creating triazolopyrimidines with potential antitumor, antiviral, and fungicidal activities, highlights the versatility and therapeutic potential of this chemical class. Such studies provide a foundation for the development of new medications with targeted biological activities Fizer et al., 2013.
Antimicrobial and Antiviral Research
The exploration of pyrimidine derivatives for antimicrobial and antiviral applications is a significant area of research. For instance, derivatives have shown promising results in inhibiting the replication of retroviruses in cell culture, indicating their potential in antiretroviral therapy Hocková et al., 2003.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S/c1-3-13-24-21-19(14-23)20(18-7-5-4-6-8-18)25-22(26-21)27-15-17-11-9-16(2)10-12-17/h3-12H,1,13,15H2,2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFZFHGNVQOSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)NCC=C)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

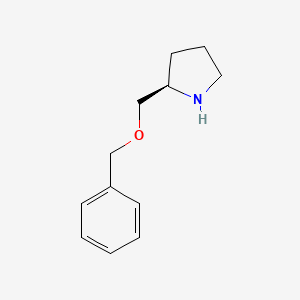

![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)
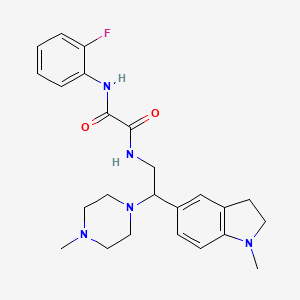
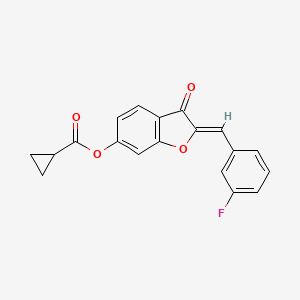
![3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2822676.png)

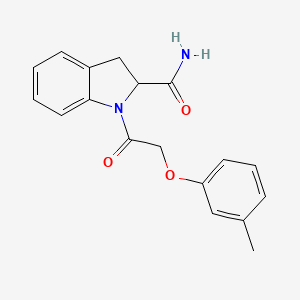
![1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2822679.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide](/img/structure/B2822683.png)
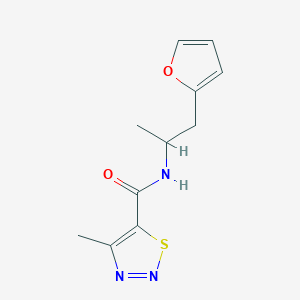
![ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate](/img/structure/B2822688.png)